Product packaging for Diethylpentanediol dineopentanoate(Cat. No.:CAS No. 762268-78-0)

Diethylpentanediol dineopentanoate

Cat. No.: B12772384
CAS No.: 762268-78-0
M. Wt: 328.5 g/mol
InChI Key: NEOSCXSMCDEQPS-UHFFFAOYSA-N
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Description

Diethylpentanediol Dineopentanoate (CAS 762268-78-0) is a synthetic ester derived from 2,4-diethyl-1,5-pentanediol and neopentanoic acid, designed for advanced cosmetic formulation research . This compound serves as a highly effective emollient, functioning through the formation of a thin, breathable, and non-occlusive layer on the skin and hair surface . Its primary research value lies in its unique sensory profile; it imparts a light, silky, and non-greasy feel, making it an ideal subject for studies focused on developing lightweight moisturizers, serums, and silicone-free conditioners . For hair care research, its mechanism involves reducing inter-fiber friction, which facilitates detangling, enhances combability, and imparts a silky texture and shine without contributing to buildup or limpness, particularly on fine hair types . In skin care applications, it acts as a skin-conditioning agent that softens and smooths the skin by providing lubricity and improving the spreadability of final formulations . With a low comedogenic rating of 1/5 and a molecular structure that allows it to absorb without a heavy residue, it is a valuable material for investigations into products for acne-prone or congested skin . As a fully synthetic ingredient, it offers consistent composition and performance batch-to-batch, and is appropriate for developing vegan and vegetarian product lines . This product is For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for ingestion or application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B12772384 Diethylpentanediol dineopentanoate CAS No. 762268-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

762268-78-0

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

[4-(2,2-dimethylpropanoyloxymethyl)-2-ethylhexyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H36O4/c1-9-14(12-22-16(20)18(3,4)5)11-15(10-2)13-23-17(21)19(6,7)8/h14-15H,9-13H2,1-8H3

InChI Key

NEOSCXSMCDEQPS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)COC(=O)C(C)(C)C)COC(=O)C(C)(C)C

Origin of Product

United States

Synthetic Pathways and Methodologies for Diethylpentanediol Dineopentanoate

Esterification Reaction Mechanisms for Dineopentanoates

The synthesis of Diethylpentanediol Dineopentanoate is fundamentally an esterification process, a class of reactions that forms an ester from an alcohol and an acid. The formation of dineopentanoates, such as the target compound, involves the reaction of a diol (2,4-diethyl-1,5-pentanediol) with two equivalents of neopentanoic acid or a reactive derivative thereof.

Another relevant mechanism involves the use of more reactive acylating agents, such as acyl chlorides or anhydrides derived from neopentanoic acid. In these cases, the reaction proceeds via a nucleophilic acyl substitution . The alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to the formation of a tetrahedral intermediate. The subsequent departure of the leaving group (chloride or a carboxylate anion, respectively) yields the ester. These reactions are generally faster and not reversible under the reaction conditions.

Catalytic Systems in Diol-Dineopentanoate Synthesis

The choice of catalyst is pivotal in the synthesis of diesters like this compound, influencing both the reaction rate and selectivity.

Homogeneous Acid Catalysts: Traditional and widely used catalysts for Fischer-Speier esterification include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). chemguide.co.uk p-Toluenesulfonic acid (PTSA) is another common choice, offering the advantage of being a solid and less corrosive. These catalysts operate by protonating the carboxylic acid, as described in the Fischer-Speier mechanism.

Heterogeneous Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts are increasingly employed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. tandfonline.com Their use facilitates continuous flow processes and reduces waste generation. For instance, zirconium titanium phosphate (B84403) has been demonstrated as an effective solid acid catalyst for the synthesis of various mono- and diesters. tandfonline.com

Enzymatic Catalysis: Lipases are gaining prominence as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. mdpi.com Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), can effectively catalyze the esterification of diols, often with high conversion rates and minimal by-product formation. mdpi.com This approach is particularly advantageous for the synthesis of high-purity esters intended for applications with stringent quality requirements.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidH₂SO₄, HCl, PTSAHigh activity, low costDifficult to separate, corrosive, waste generation
Heterogeneous AcidIon-exchange resins, Zeolites, Metal oxidesEasy separation, reusable, less corrosiveLower activity, potential for pore diffusion limitations
Enzymatic (Lipases)Novozym 435High selectivity, mild conditions, environmentally friendlyHigher cost, potential for deactivation

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity of this compound requires careful optimization of several reaction parameters.

Reactant Stoichiometry: The molar ratio of the reactants, 2,4-diethyl-1,5-pentanediol (B1339001) and neopentanoic acid, is a critical factor. While a stoichiometric ratio of 1:2 (diol to acid) is theoretically required, using a slight excess of one reactant, typically the less expensive one, can drive the reaction to completion. tandfonline.com However, a large excess can complicate purification.

Temperature: The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions, such as dehydration of the diol or decomposition of the product, especially in the presence of strong acid catalysts. rsc.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing by-product formation. For enzymatic catalysis, temperatures are typically lower to prevent enzyme denaturation. mdpi.com

Removal of Water: As esterification is an equilibrium-limited reaction, the continuous removal of water is essential for achieving high yields. masterorganicchemistry.com This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or cyclohexane, where the water is collected in a Dean-Stark trap. masterorganicchemistry.com Alternatively, dehydrating agents or vacuum can be employed.

Catalyst Loading: The amount of catalyst used affects the reaction rate. A higher catalyst concentration generally leads to a faster reaction, but also increases the potential for side reactions and adds to the cost and purification burden. The optimal catalyst loading is typically determined empirically.

ParameterGeneral RangeImpact on Yield and Selectivity
Diol:Acid Molar Ratio1:2 to 1:2.5Excess acid can increase conversion but complicates purification.
Temperature80 - 160 °C (Chemical), 40 - 70 °C (Enzymatic)Higher temperature increases rate but can lead to side reactions.
Water RemovalAzeotropic distillation, VacuumEssential for driving the equilibrium towards product formation.
Catalyst Loading0.1 - 5 mol% (Chemical), 1 - 10 wt% (Enzymatic)Higher loading increases rate but can reduce selectivity and increase cost.

Purification Techniques for Synthetic this compound

After the synthesis, the crude product mixture contains the desired diester, unreacted starting materials, catalyst, and by-products. A multi-step purification process is typically required to obtain this compound of high purity.

Neutralization and Washing: If a homogeneous acid catalyst is used, the first step is to neutralize the acid, usually with a weak base solution such as sodium bicarbonate. The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a common method for separating the diester from lower-boiling impurities like unreacted alcohol and higher-boiling residues. The high boiling point of this compound makes vacuum distillation a necessity to prevent thermal decomposition.

Chromatography: For achieving very high purity, particularly for cosmetic or pharmaceutical applications, column chromatography can be employed. researchgate.net Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) gradient) is used to elute the components. The fractions containing the pure diester are then collected and the solvent is evaporated.

Decolorization: If the product has a slight color, treatment with activated carbon can be used to remove colored impurities.

Purification StepPurposeKey Considerations
NeutralizationRemoval of acid catalystUse of a weak base to avoid ester hydrolysis.
WashingRemoval of salts and water-soluble impuritiesFormation of emulsions should be avoided.
Vacuum DistillationSeparation based on boiling pointHigh vacuum is required to prevent thermal degradation.
Column ChromatographyHigh-purity separationChoice of appropriate stationary and mobile phases is crucial.
DecolorizationRemoval of colored impuritiesPotential for adsorption of the product on activated carbon.

Development of Novel Synthetic Approaches for Complex Diesters

Research into the synthesis of esters, including complex diesters like this compound, is an active area. The development of novel synthetic approaches is driven by the need for more efficient, sustainable, and selective methods.

One area of focus is the development of more robust and recyclable catalysts. This includes designing solid acid catalysts with tailored acidity and pore structures to enhance selectivity and longevity. tandfonline.com

Palladium-catalyzed carbonylation reactions represent another innovative route. nih.gov These methods can directly produce esters from alkenes, carbon monoxide, and alcohols, offering an alternative to traditional esterification. While not yet reported specifically for this compound, the principles could be adapted.

The use of microreactors or flow chemistry is also a promising development. These systems offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and selectivity in a continuous process.

Advanced Spectroscopic and Structural Elucidation of Diethylpentanediol Dineopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Diethylpentanediol dineopentanoate, both ¹H and ¹³C NMR would provide critical data for structural confirmation and stereochemical analysis.

Due to the lack of publicly available experimental NMR data for this compound, the following table presents predicted chemical shifts based on the analysis of its constituent parts: 2,4-diethyl-1,5-pentanediol (B1339001) and neopentanoic acid, and general principles of NMR spectroscopy. csustan.edulibretexts.orgpitt.edusigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH ₃ (ethyl groups)0.8 - 1.0Triplet
-CH ₂- (ethyl groups)1.2 - 1.5Quartet
-CH ₂- (pentanediol backbone)1.5 - 1.8Multiplet
-CH - (pentanediol backbone)1.9 - 2.2Multiplet
-OCH ₂- (ester linkage)3.8 - 4.2MultipletDeshielded due to adjacent oxygen atom.
-C(CH ₃)₃ (neopentanoate)1.2 - 1.3SingletCharacteristic singlet for the nine equivalent protons.

This table is generated based on typical chemical shift values for similar functional groups and should be considered as an estimation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₃ (ethyl groups)10 - 15
-C H₂- (ethyl groups)20 - 25
-C H₂- (pentanediol backbone)30 - 40
-C H- (pentanediol backbone)40 - 50
-OC H₂- (ester linkage)60 - 70
-C (CH₃)₃ (neopentanoate)30 - 35
-C (CH₃)₃ (neopentanoate)38 - 42
-C =O (ester carbonyl)175 - 180

This table is generated based on typical chemical shift values for similar functional groups and should be considered as an estimation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups, typically found in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl chains and C-O stretching vibrations of the ester linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. mdpi.com For long-chain esters, Raman is effective in analyzing the conformational order of the alkyl chains. bohrium.comnih.govmdpi.com The C-C stretching and CH₂ twisting and rocking modes in the Raman spectrum can offer insights into the molecular structure. researchgate.netresearchgate.net

Table 3: Key IR and Raman Vibrational Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
C-H (alkyl)Stretching2850 - 30002850 - 3000
C=O (ester)Stretching1730 - 17501730 - 1750
C-O (ester)Stretching1150 - 12501150 - 1250
C-C (alkyl)StretchingNot prominent800 - 1200

This table provides typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed.

Under electron ionization (EI) in GC-MS, the molecule would likely undergo fragmentation, with characteristic losses of the neopentanoate groups and fragmentation of the diethylpentanediol backbone. Electrospray ionization (ESI) in LC-MS, a softer ionization technique, would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations, allowing for the determination of the molecular weight. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. nih.gov It can be used to separate this compound from any residual starting materials (2,4-diethyl-1,5-pentanediol and neopentanoic acid) or by-products from its synthesis. restek.comnih.gov The mass spectrometer detector allows for the identification of each separated component. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. chromatographyonline.comchromatographyonline.com It is a common technique for the analysis of cosmetic ingredients. nih.govbohrium.com For this compound, reversed-phase HPLC with a C18 column could be used to assess purity. The use of a mass spectrometer detector (LC-MS/MS) would provide high selectivity and sensitivity for quantification and identification of impurities. chromatographyonline.comchromatographyonline.com

X-ray Diffraction Studies for Solid-State Structure (if applicable)

X-ray diffraction is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This technique would also unambiguously establish the stereochemistry of the chiral centers in the 2,4-diethyl-1,5-pentanediol moiety. As of now, no public records of X-ray diffraction studies on this specific compound are available.

Computational and Theoretical Investigations of Diethylpentanediol Dineopentanoate

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.orgaps.orgnih.gov It is a workhorse in computational chemistry for predicting a wide array of molecular properties, including optimized geometries, electronic energies, and vibrational frequencies. chemrxiv.orgarxiv.org

For Diethylpentanediol Dineopentanoate, DFT calculations would be instrumental in determining its most stable three-dimensional shape (conformational analysis). By mapping the potential energy surface, researchers could identify the lowest energy conformers and the rotational barriers between them. Furthermore, DFT would provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Despite the utility of this method, specific DFT studies focused on this compound, detailing its electronic structure or conformational landscape, are not present in the public domain.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govrsc.org By simulating the interactions of a molecule with its neighbors over time, MD can provide a detailed picture of the intermolecular forces at play. mdpi.com These simulations are invaluable for understanding the bulk properties of a substance, such as its viscosity, diffusion coefficients, and how it interacts with other molecules in a mixture. nih.govmdpi.com

In the context of this compound, MD simulations could elucidate how individual molecules pack together in a liquid or solid state and the nature of the van der Waals forces that govern these interactions. Such simulations would be particularly useful for predicting its behavior as a component in formulations, such as cosmetics. cir-safety.org

However, a review of the scientific literature indicates a lack of published MD simulation studies specifically investigating the intermolecular interactions of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netnih.govunimore.it These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., topological, geometric, or electronic indices) and experimentally measured properties. researchgate.netresearchgate.net Once validated, QSPR models can be used to predict the properties of new or untested compounds, accelerating the design and screening process. nih.gov

For this compound, a QSPR model could be developed to predict properties like its boiling point, vapor pressure, or solubility in various solvents. This would require a dataset of related ester compounds with known properties. Such predictive models are highly valuable in fields like materials science and cosmetic formulation. nih.gov

A search for existing QSPR models specifically tailored to or including this compound did not yield any specific results.

Reaction Pathway Analysis through Quantum Chemical Calculations

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. nih.govrsc.orgarxiv.org This analysis provides a deep understanding of the reaction mechanism, including the step-by-step process of bond breaking and formation. nih.govmdpi.com

Investigating the hydrolysis of this compound, which breaks down into 2,4-diethyl-1,5-pentanediol (B1339001) and neopentanoic acid, would be a prime application for such calculations. cir-safety.org Theoretical analysis of this reaction pathway could reveal the energy barriers involved and the structure of the transition state, offering insights into the compound's stability.

Currently, there are no publicly available quantum chemical studies that analyze the reaction pathways of this compound.

Theoretical Studies on Solvation Behavior and Phase Transitions

Theoretical studies are crucial for understanding how a compound interacts with solvents and how it behaves under different temperature and pressure conditions, including phase transitions (e.g., melting and boiling). nih.govaps.org Computational methods can model the solvation process by calculating the free energy of solvation, which indicates how favorably a compound dissolves in a particular solvent. dtu.dk Similarly, theoretical models can predict the temperatures and enthalpies of phase transitions. nih.govaps.org

For this compound, theoretical studies could predict its solubility in water and other common solvents, a key parameter for its application in various formulations. Furthermore, such studies could predict its melting and boiling points.

As with the other computational areas, specific theoretical studies on the solvation behavior and phase transitions of this compound are not found in the existing scientific literature.

Chemical Reactivity and Derivatization of Diethylpentanediol Dineopentanoate

Kinetics and Mechanisms of Hydrolytic Degradation

The hydrolysis of an ester is a chemical process that breaks the ester bond, yielding a carboxylic acid and an alcohol. For Diethylpentanediol Dineopentanoate, this reaction would produce neopentanoic acid and 2,4-diethyl-1,5-pentanediol (B1339001). cir-safety.org The rate of this degradation is significantly influenced by factors such as pH, temperature, and the steric environment of the ester linkage.

The neopentanoate structure of the compound provides substantial steric hindrance around the carbonyl carbon, which physically obstructs the approach of nucleophiles like water. aston-chemicals.com This structural feature makes this compound significantly more resistant to hydrolysis than linear or less branched esters. ucoz.com Under neutral conditions and at ambient temperatures (e.g., 25°C), the compound is considered stable. cir-safety.org

The hydrolysis of esters can be catalyzed by both acids and bases. aston-chemicals.com

Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, even under these conditions, the steric bulk of the neopentanoate group slows the reaction rate considerably compared to non-hindered esters. ucoz.com

Base-Catalyzed (Saponification) : Under basic or alkaline conditions, hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. While generally faster than acid-catalyzed hydrolysis for simple esters, the rate is still dramatically reduced for sterically hindered esters like this compound.

While specific kinetic data for this compound is not available, studies on other hindered esters demonstrate their enhanced stability. For example, the hydrolysis of esters with bulky substituent groups requires more vigorous conditions, such as longer reaction times or higher temperatures, to achieve significant degradation. The general mechanism for ester hydrolysis is a critical consideration in formulation science, particularly for products with a pH outside the neutral range of 5 to 10, as significant deviations can accelerate the breakdown of the ester. aston-chemicals.com

Transesterification Processes and Catalyst Development

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification could be envisioned as a reaction with another alcohol to displace the 2,4-diethyl-1,5-pentanediol moiety or, if the compound were to be synthesized via transesterification, it would involve reacting 2,4-diethyl-1,5-pentanediol with a neopentanoate ester of a more volatile alcohol (like methyl neopentanoate).

Research into the synthesis of biolubricants from neopentyl glycol (NPG), a structurally related diol, provides insight into potential transesterification processes. analis.com.mymdpi.com These studies often employ a two-step or double transesterification method. mdpi.compreprints.org In a typical process, a vegetable oil is first transesterified with a simple alcohol like methanol (B129727) to produce fatty acid methyl esters (FAMEs). Subsequently, the FAMEs are reacted with a polyol such as NPG to produce the final polyol ester. mdpi.compreprints.org

Common catalysts for these reactions include:

Homogeneous Base Catalysts : Sodium methoxide (B1231860) (MeONa) is a highly effective catalyst for transesterification, often used in industrial processes. mdpi.compreprints.org

Enzymatic Catalysts : Immobilized lipases, such as Novozyme 435, are used as biocatalysts. researchgate.net They offer the advantage of milder reaction conditions and higher specificity, which can reduce byproduct formation.

The table below summarizes typical reaction conditions for the transesterification of FAMEs with the related compound, neopentyl glycol (NPG), which could serve as a model for processes involving this compound.

CatalystReactantsMolar Ratio (NPG:FAME)Temperature (°C)PressureYieldReference
Sodium MethoxideCanola Oil FAMEs & NPG0.5:1140Vacuum>96% mdpi.com
Immobilized LipaseSoybean Biodiesel & NPG---- researchgate.net
Sodium MethoxidePalm Oil Methyl Ester & NPG1:2.261820.6 mbar87% nih.gov

These studies show that high temperatures and vacuum conditions are often necessary to drive the reaction towards the product by removing the volatile alcohol byproduct (e.g., methanol). mdpi.comnih.gov The steric hindrance of the neopentanoate group in this compound would likely necessitate similarly robust reaction conditions.

Functional Group Transformations for Novel Derivative Synthesis

The primary functional groups in this compound are the two ester linkages. The most direct chemical transformations of these groups are hydrolysis and transesterification, as discussed in the preceding sections. These reactions effectively break down the molecule into its constituent diol and carboxylic acid components or swap its alcohol/acid moieties.

While there is no specific literature detailing the synthesis of novel derivatives from this compound, one could theoretically modify the terminal hydroxyl groups of the 2,4-diethyl-1,5-pentanediol backbone after hydrolysis. However, the initial step of cleaving the highly stable neopentanoate ester would be a significant hurdle. ucoz.comresearchgate.net The synthesis of derivatives would more practically start from the constituent diol, 2,4-diethyl-1,5-pentanediol, rather than by chemical transformation of the final ester. No patents or research articles were found that describe using this compound as a starting material for further chemical synthesis. google.com

Diethylpentanediol Dineopentanoate in Advanced Materials Science and Polymer Chemistry

Role as a Plasticizer or Modifying Agent in Polymer Systems

Diethylpentanediol dineopentanoate functions effectively as a plasticizer, a substance incorporated into a polymer matrix to increase its flexibility, workability, and distensibility. mdpi.com The primary mechanism of plasticization involves the insertion of the plasticizer molecules between the long polymer chains. This spacing reduces the intermolecular van der Waals forces that hold the chains together, thereby lowering the material's glass transition temperature (Tg). mdpi.combitmesra.ac.in Below the Tg, polymers are typically rigid and brittle; by lowering this temperature, plasticizers impart a rubbery and more flexible nature to the material at room temperature.

According to established plasticization theories, such as the lubricity and free volume theories, this compound molecules act as internal lubricants, facilitating the movement of polymer chains past one another. specialchem.comgoogle.com This increased mobility enhances the material's elongation and toughness. specialchem.com Its efficacy is particularly noted in polymers like polyvinyl chloride (PVC), where it helps transform the rigid polymer into a flexible material suitable for applications ranging from cable insulation to synthetic leather. hitachi-hightech.com The addition of a plasticizer like this compound directly impacts the mechanical properties of the polymer, generally decreasing tensile strength while significantly increasing its elongation at break. researchgate.net

The table below illustrates the typical effect of adding a plasticizer on the key physical properties of a rigid polymer such as PVC. While specific data for this compound is proprietary, the values shown for a standard plasticizer, Dioctyl Phthalate (DOP), are representative of the functional changes imparted by this class of molecules.

PropertyUnplasticized PVCPlasticized PVC (Illustrative Example with DOP)Effect of Plasticizer
Glass Transition Temperature (Tg)~82 °C~25 °CDecreased
Tensile Strength~50 MPa~20 MPaDecreased
Elongation at Break~5%~300%Increased
Hardness (Shore A)>100~80Decreased

Influence on Rheological Properties of Polymeric Formulations

The incorporation of this compound significantly influences the rheological, or flow, properties of polymeric formulations, particularly during melt processing. hitachi-hightech.comgoogle.com Rheology modifiers are essential for controlling the behavior of polymers under conditions of heat and pressure, such as in injection molding and extrusion. avanzarematerials.com As a plasticizer, this compound reduces the melt viscosity of the polymer. bitmesra.ac.in This reduction in viscosity allows the polymer to flow more easily at lower temperatures and pressures, which can lead to lower energy consumption and reduced cycle times in manufacturing processes. epo.org

A key parameter used to quantify this effect is the Melt Flow Index (MFI), which measures the mass of polymer that flows through a standardized die at a specific temperature and load over ten minutes. bitmesra.ac.inavanzarematerials.com A higher MFI value corresponds to lower melt viscosity and easier flow. cathetermelt.com The addition of a plasticizer like this compound increases the free volume and chain mobility, resulting in a higher MFI. bitmesra.ac.inspecialchem.com This makes it particularly useful for producing intricately detailed molded parts. avanzarematerials.com

The following table demonstrates the conceptual influence of a plasticizer on the Melt Flow Index of a thermoplastic polymer.

Polymer FormulationTypical Melt Flow Index (MFI) (g/10 min)Processing Implications
Rigid Polypropylene (B1209903) (PP)1 - 4Suitable for extrusion, blow molding
PP with Plasticizer/Flow Modifier10 - 25Suitable for complex injection molding
Rigid Polyvinyl Chloride (PVC)< 1Difficult to melt process without modifiers
Flexible PVC with Plasticizer20 - 50High flow for molding and calendering

Interfacial Phenomena and Surface Chemistry Modification

This compound, as an ester-based compound, can modify the interfacial and surface properties of materials. Surface energy is a critical property that dictates how a material interacts with its environment, affecting adhesion, wettability, and printability. tstar.com Polymers like polyethylene (B3416737) and polypropylene often have low surface energies, making it difficult for inks, coatings, and adhesives to bond to them. tstar.com

Chemical modification of a polymer surface or the inclusion of additives that migrate to the surface can increase its surface energy. mdpi.com While specific studies quantifying the effect of this compound on polymer surface energy are not prevalent in public literature, its chemical nature suggests it can influence the hydrophilic-hydrophobic balance at an interface. mdpi.com In cosmetic formulations, for instance, such esters are used to alter skin feel, improve spreadability, and reduce greasiness, all of which are phenomena governed by surface tension and interfacial chemistry. By altering the surface chemistry, it can improve the wetting characteristics of a polymer, allowing polar liquids to spread more easily across the surface. google.com

This table provides illustrative surface energy values for common polymers and shows how surface treatments can modify them, a role that additives like this compound can contribute to.

MaterialTypical Surface Energy (dynes/cm)Wettability by Water
Polypropylene (unmodified)~30Low
Polyvinyl Chloride (rigid, unmodified)~39Moderate
Polyethylene Terephthalate (PET)~42Moderate
Surface Modified Polymer>45High

Application as a Solvent or Dispersant in Material Formulations

Beyond its role as a plasticizer, this compound serves as an effective solvent and dispersant in various material formulations. Its ester structure provides good solvency for a range of organic materials, including resins, pigments, and other functional additives. justia.com In coatings and inks, proper dispersion of solid pigments is crucial for achieving desired color strength, gloss, and stability.

Dispersants function by adsorbing onto the surface of pigment particles, preventing them from re-agglomerating through a mechanism known as steric stabilization. The polymeric or long-chain aspect of the dispersant extends into the solvent or resin matrix, creating a physical barrier that keeps the particles separated. Patent literature indicates that this compound is used in complex formulations containing various powders and pigments, such as pearly and colored pigments, suggesting its utility as a dispersing medium or solvent in these systems. justia.com Its ability to form stable, homogenous dispersions is vital for the performance of cosmetics, paints, and pigmented plastics.

The table below lists examples of materials where a functional ester like this compound might be used as a solvent or dispersant.

Application AreaComponent to be Dissolved/DispersedFunction of this compound
Coatings & InksOrganic Pigments (e.g., Phthalocyanine Blue)Wetting, stabilizing, and dispersing agent
CosmeticsPearly Pigments (e.g., Mica/Titanium Dioxide)Solvent/carrier in the oil phase, enhances feel
Plastics CompoundingColor Concentrates (Masterbatch)Aids in uniform distribution of pigment in the polymer
AdhesivesTackifying ResinsSolvent, viscosity modifier

Exploration as a Component in Novel Polymeric Architectures or Composites

This compound is also being explored as a component in more advanced material systems, such as novel composites and polymeric architectures. Patents reveal its inclusion in the formulation of co-modified organopolysiloxane copolymers, which are used to create materials like silicone elastomer gels. google.comepo.org In these complex systems, it likely functions as a key part of the oil phase, acting as a swelling agent or plasticizer for the silicone network. This allows for the tuning of the final product's mechanical properties, such as hardness and elasticity, and its sensory characteristics.

The use of this compound in organopolysiloxane-based materials highlights its role in creating sophisticated composites where the interaction between the silicone polymer and the organic oil phase is critical. google.com For example, in a gel-form cosmetic material, this compound can be part of a stable gel composition that incorporates a high molecular weight organopolysiloxane, contributing to the product's unique texture and performance. While not typically a reactive monomer for building the primary polymer backbone, its function as a modifying agent is crucial for achieving the desired properties in the final composite material.

The following table outlines a conceptual formulation for a silicone-based composite, indicating the potential role of this compound.

ComponentExample MaterialFunction in Composite
Polymer MatrixOrganopolysiloxane (Silicone)Forms the primary network structure
CrosslinkerSilicone Elastomer BlendCures the silicone matrix
Modifying Oil/PlasticizerThis compoundSwells the network, modifies hardness and feel
Active/Functional AdditivePigments, FragranceProvides color, scent, or other functions
Solvent/CarrierDipropylene GlycolAids in processing and component compatibility

Advanced Analytical Methodologies in Diethylpentanediol Dineopentanoate Research

Hyphenated Chromatographic and Spectroscopic Techniques for Complex Mixture Analysis

In the analysis of complex formulations containing Diethylpentanediol Dineopentanoate, hyphenated analytical techniques are indispensable for achieving the necessary selectivity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of this compound within intricate matrices. niom.nomst.or.jpnebiolab.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds. niom.nothermofisher.com Given that this compound is an ester, it possesses sufficient volatility, especially at elevated temperatures, to be amenable to GC analysis. In a typical GC-MS workflow, the sample is injected into the gas chromatograph, where it is vaporized. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. niom.no As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. erdogan.edu.tr This process generates a unique mass spectrum for each component, acting as a "chemical fingerprint" that allows for its unambiguous identification. For this compound, GC-MS can be employed to:

Confirm its presence and purity in raw materials or finished products.

Identify and quantify potential impurities , such as residual starting materials (2,4-diethyl-1,5-pentanediol and neopentanoic acid) or by-products from its synthesis.

Analyze its concentration in complex cosmetic or industrial formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for compounds that may have lower volatility or are thermally labile. mst.or.jpnebiolab.comresearchgate.net In LC-MS, the separation is performed in the liquid phase, which is often more suitable for larger molecules or complex mixtures that are not easily vaporized. mst.or.jpmpi-bremen.de The eluent from the liquid chromatograph is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions for mass analysis. nebiolab.com LC-MS is highly effective for:

Analyzing this compound in emulsions and creams , where direct injection into a GC might be problematic.

Separating and identifying isomers of this compound that may have very similar boiling points but different polarities. mst.or.jp

Characterizing degradation products that may form over time or under stress conditions, which might be less volatile than the parent compound.

The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in the analytical results, making these hyphenated techniques essential for both research and quality assurance in any application involving this compound. niom.nonebiolab.com

Thermal Analysis Techniques for Material Stability and Phase Behavior (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are critical for understanding the material stability and phase behavior of this compound, providing essential data for its application in formulations that undergo temperature variations during processing, storage, or use. tainstruments.comxrfscientific.comlabmanager.com The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. xrfscientific.com This technique is used to determine the temperatures and heat flows associated with transitions in materials. For this compound, a DSC analysis would be expected to reveal:

Melting Point (Tm): The temperature at which the solid ester transitions to a liquid. This is a key parameter for formulation development, especially in products that are solid or semi-solid at room temperature.

Crystallization Temperature (Tc): The temperature at which the liquid ester solidifies upon cooling. The difference between the melting and crystallization temperatures can provide insights into the kinetics of the phase transition.

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This is particularly relevant for understanding the mechanical properties of films or coatings containing the ester.

Heat of Fusion (ΔHf): The amount of energy required to melt the ester, which is related to its degree of crystallinity.

A hypothetical DSC thermogram for this compound would likely show an endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. labmanager.com TGA is used to determine the thermal stability and composition of materials. A TGA of this compound would provide information on:

Decomposition Temperature: The temperature at which the ester begins to degrade. This is a critical parameter for determining the maximum processing temperature and for assessing its long-term stability.

Thermal Stability: The temperature range over which the compound remains stable without significant mass loss. Esters are known to have varying thermal stabilities depending on their structure. bohrium.com

Residual Mass: The amount of non-volatile residue remaining after thermal decomposition.

The combination of DSC and TGA provides a comprehensive thermal profile of this compound, which is crucial for predicting its behavior in various applications.

Table 1: Hypothetical Thermal Properties of this compound

Thermal PropertyTechniqueExpected ValueSignificance
Melting Point (Tm)DSC-5 to 5 °CDetermines the physical state at room temperature and processing parameters.
Onset of DecompositionTGA> 200 °CIndicates the upper temperature limit for safe handling and processing.
Mass Loss at 250 °CTGA< 5%Quantifies the initial stages of thermal degradation.

Note: The values in this table are hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Rheological Characterization of this compound-Containing Systems

The rheological properties of formulations are critical for their performance and consumer acceptance, and this compound is often incorporated into products to modify their flow behavior. cosmeticsandtoiletries.comresearchgate.net Rheology is the study of the flow and deformation of matter, and for cosmetic and industrial formulations, it dictates properties such as viscosity, spreadability, and texture. researchgate.netmdpi.com

As an emollient ester, this compound can significantly influence the rheology of a system by:

Modifying Shear-Thinning Behavior: Many cosmetic creams and lotions are non-Newtonian fluids that exhibit shear-thinning behavior, meaning their viscosity decreases under shear stress (e.g., when rubbed onto the skin). This compound can affect the degree of shear-thinning, influencing the product's feel during application. researchgate.net

Altering Tactile Properties: The rheological modifications imparted by the ester contribute to the sensory perception of the product, such as its smoothness and lack of tackiness. cosmeticsandtoiletries.com

The rheological characterization of systems containing this compound would typically involve the use of a rheometer to measure viscosity as a function of shear rate.

Table 2: Hypothetical Rheological Impact of this compound in a Cream Base

FormulationViscosity at 1 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)Comments
Cream Base (Control)505Exhibits shear-thinning behavior.
Cream Base + 5% this compound353Reduced viscosity and enhanced shear-thinning, leading to a lighter feel.

Note: The data in this table is illustrative and represents the expected effect of adding an emollient ester to a cosmetic formulation.

Microscopic Techniques for Morphological and Nanostructural Analysis (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Microscopic techniques are essential for visualizing the morphology and nanostructure of materials, providing insights that are not available from bulk characterization methods. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for examining the effects of this compound in various systems.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It provides information on topography and composition with high resolution. For research involving this compound, SEM could be used to:

Examine the surface of films or coatings containing the ester to assess their smoothness and uniformity.

Visualize the morphology of solid particles of the ester, if it is used in a solid form.

Study the structure of emulsions to observe the size and distribution of oil droplets that may contain the ester.

Atomic Force Microscopy (AFM) provides even higher resolution images of surfaces, on the order of fractions of a nanometer. mdpi.com An AFM uses a sharp tip to scan the surface of a sample, providing a 3D topographical map. mdpi.com In the context of this compound research, AFM could be employed to:

Characterize the nanostructure of films containing the ester, revealing details about phase separation or the arrangement of molecules on a substrate.

Measure the mechanical properties of surfaces at the nanoscale, such as adhesion and stiffness, which can be influenced by the presence of the ester.

Observe the interaction of the ester with other components in a formulation at a molecular level.

While specific SEM or AFM studies on this compound are not widely published, the application of these techniques would be invaluable for understanding its role in influencing the microscopic and nanoscopic properties of materials and formulations.

Advanced Separation Sciences for Isomer Resolution and Purification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of isomers. nih.gov By carefully selecting the stationary phase, mobile phase, and temperature, it is possible to achieve separation of closely related isomers. For the isomers of this compound, which would differ in their three-dimensional structure, chiral chromatography would be the method of choice. A chiral stationary phase (CSP) can selectively interact with one enantiomer or diastereomer more strongly than the other, leading to their separation.

Supercritical Fluid Chromatography (SFC) is another powerful technique for isomer separation. SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. This technique often provides faster separations and higher efficiency than HPLC for certain types of isomers.

The purification of individual isomers is essential for:

Structure-Activity Relationship Studies: By isolating and characterizing each isomer, researchers can determine how the specific spatial arrangement of the atoms influences the compound's performance as a rheology modifier, emollient, or other functional ingredient.

Regulatory Compliance: In some applications, particularly in the pharmaceutical and cosmetic industries, regulatory bodies may require the characterization and control of the isomeric composition of an ingredient.

Quality Control: The ability to resolve and quantify the isomers of this compound allows for the development of robust quality control methods to ensure batch-to-batch consistency.

The separation and purification of the isomers of this compound represent a sophisticated analytical challenge, the resolution of which is key to unlocking a more complete understanding of this versatile compound. aiche.org

Future Research Directions and Emerging Paradigms for Diethylpentanediol Dineopentanoate

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. epa.govsigmaaldrich.com Future research on Diethylpentanediol Dineopentanoate will undoubtedly focus on developing more sustainable synthesis routes.

Key areas of investigation will include:

Catalysis: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and energy consumption. sigmaaldrich.commit.edu Research into novel organocatalysts or biocatalysts could offer highly selective and efficient pathways to esterification, minimizing the formation of byproducts. fau.eunih.gov The use of catalysts that can be easily recovered and reused will be a critical aspect of this research.

Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. epa.gov Exploring greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions (mechanochemistry) will be a priority. mit.edu

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. sigmaaldrich.comacs.org This involves optimizing reaction conditions to favor the desired esterification and minimize side reactions.

Energy Efficiency: Developing synthetic protocols that operate at or near ambient temperature and pressure will lead to significant energy savings and a reduced carbon footprint. epa.govmit.edu

Exploration of Bio-based Feedstocks for Dineopentanoate Production

The reliance on petrochemical feedstocks is a significant sustainability challenge for the chemical industry. ieabioenergy.com A major research thrust will be the exploration of bio-based sources for the synthesis of this compound's precursor molecules: 2,4-diethyl-1,5-pentanediol (B1339001) and neopentanoic acid.

Bio-based 2,4-diethyl-1,5-pentanediol:

The synthesis of the diol component from renewable resources presents a significant challenge and a key research opportunity. Potential pathways could involve the fermentation of sugars derived from lignocellulosic biomass to produce intermediates that can be chemically converted to the target diol.

Bio-based Neopentanoic Acid:

The production of neopentanoic acid, a branched-chain carboxylic acid, from biological sources is another critical area of research. While nature primarily produces linear fatty acids, advancements in metabolic engineering and synthetic biology could enable the production of branched-chain fatty acids in microorganisms. These could then be converted to neopentanoic acid.

Potential bio-based feedstock sources include:

Carbohydrates: Glucose, starch, and cellulose (B213188) from sources like corn, sugarcane, and switchgrass can be fermented to produce chemical building blocks. polymerexpert.bizeuropean-bioplastics.org

Lipids: Vegetable oils from soy, castor, and palm can be chemically modified to produce a variety of chemical intermediates. polymerexpert.bizmdpi.com

Lignocellulosic Biomass: Non-food biomass such as agricultural residues and forestry waste represents a vast and sustainable carbon source. mdpi.com

The development of economically viable biorefinery concepts will be crucial for the large-scale production of these bio-based precursors. ieabioenergy.comeuropa.eu

Advanced Characterization of Long-term Stability in Diverse Material Systems

While this compound is known to be stable under standard storage conditions, its long-term performance and degradation mechanisms in complex material formulations require further investigation. cir-safety.org This is particularly important for applications where longevity and reliability are critical.

Future research will focus on:

Hydrolytic Stability: Detailed studies on the hydrolysis of this compound under various pH and temperature conditions are needed. cir-safety.org This is crucial for its use in aqueous or humid environments.

Thermal and Oxidative Stability: Understanding the compound's behavior at elevated temperatures and in the presence of oxygen is essential for its application in materials processed or used at high temperatures.

Photostability: For applications involving exposure to sunlight, such as coatings and outdoor plastics, the compound's resistance to UV degradation needs to be thoroughly characterized.

Advanced analytical techniques such as long-term aging studies, accelerated weathering tests, and sophisticated spectroscopic and chromatographic methods will be employed to gain a deeper understanding of these stability aspects.

Theoretical Design of Novel Ester Analogues with Targeted Physicochemical Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific properties. This approach can accelerate the discovery of novel ester analogues of this compound with enhanced performance characteristics.

Key research activities will include:

Structure-Property Relationship Studies: Using computational models to understand how modifications to the diol or acid moieties of the ester influence key properties such as viscosity, glass transition temperature, solubility, and plasticizing efficiency.

Virtual Screening: Creating virtual libraries of ester analogues and using computational screening methods to identify candidates with desired property profiles before undertaking their synthesis and experimental evaluation.

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the performance of new ester compounds based on their molecular structure.

This in-silico approach will enable a more targeted and efficient development of next-generation esters for specific applications.

Integration into Smart Materials and Responsive Systems

Smart materials, which can sense and respond to external stimuli, represent a frontier in materials science. mpg.de The unique physicochemical properties of esters like this compound could be leveraged in the design of such advanced materials.

Potential areas of exploration include:

Stimuli-Responsive Plasticizers: Designing ester analogues that can change their plasticizing efficiency in response to stimuli such as temperature, light, or pH. This could lead to materials with tunable mechanical properties.

Self-Healing Materials: Incorporating ester-based compounds that can act as healing agents, migrating to damaged areas and restoring the material's integrity.

Controlled Release Systems: Utilizing the ester as a matrix for the controlled release of active ingredients, where the release rate is triggered by a specific environmental cue.

Flexible Electronics and Soft Robotics: The plasticizing and dielectric properties of these esters could be beneficial in the formulation of flexible substrates and components for wearable devices and soft robots. iit.it

The integration of this compound and its future analogues into smart materials and responsive systems opens up exciting possibilities for innovation in a wide range of fields, from biomedical devices to adaptive structures. researchgate.netresearchgate.net

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Best Practices :
  • Detailed Logs : Record reaction conditions (humidity, stirring speed).
  • Batch Testing : Synthesize multiple lots and compare via GC-MS.
  • Open Data : Share raw spectra and chromatograms in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.